molecular formula C26H22O4 B3336799 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one CAS No. 38153-29-6

4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

Katalognummer: B3336799
CAS-Nummer: 38153-29-6
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: MQYLLYFGMUKMOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one is a synthetic benzofuran-3-one derivative characterized by a fused bicyclic core structure with a substituted phenyl ring at the 4-position. Benzofuran-3-one derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive natural products like aurones and flavones, which exhibit anticancer, anti-inflammatory, and antimicrobial activities .

The synthesis of such compounds typically involves cyclization reactions of substituted phenolic precursors or coupling of benzofuran intermediates with functionalized aromatic aldehydes . Computational methods, such as density functional theory (DFT), are often employed to optimize molecular geometries and predict electronic properties .

Eigenschaften

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O4/c1-28-23-14-19(11-12-22(23)29-15-17-7-3-2-4-8-17)24-21-10-6-5-9-18(21)13-20-16-30-26(27)25(20)24/h2-12,14,20H,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYLLYFGMUKMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C3C(CC4=CC=CC=C42)COC3=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329296
Record name 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38153-29-6
Record name NSC112138
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112138
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-BENZYLOXY-3-METHOXY-PHENYL)-3A,4-DIHYDRO-3H-NAPHTHO(2,3-C)FURAN-1-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

The compound 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f] benzofuran-3-one is a derivative of benzofuran, a class of organic compounds known for their diverse biological activities, particularly in anticancer research. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f] benzofuran-3-one
  • Molecular Formula : C₃₁H₃₄O₃
  • Molecular Weight : 466.60 g/mol

Biological Activity Overview

Research indicates that benzofuran derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

  • Cytotoxicity Studies :
    • A study demonstrated that benzofuran derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cancer cell lines, comparable to doxorubicin (IC50 = 0.04 and 0.06 μmol/mL) .
    • Another derivative showed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM respectively .
  • Mechanisms of Action :
    • The mechanism underlying the anticancer activity often involves the inhibition of critical signaling pathways such as AKT and PLK1, leading to apoptosis in cancer cells .
    • The presence of hydroxyl groups in the benzofuran structure has been linked to enhanced interactions with target proteins, promoting cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis for benzofuran derivatives indicates that:

  • Substituent Positioning : The position of substituents on the benzofuran ring significantly influences biological activity. For example, halogen substitutions at specific positions have been shown to enhance cytotoxicity without adversely affecting normal cells .
  • Functional Groups : Hydroxyl groups are critical for modulating activity. Their presence facilitates hydrogen bonding with target proteins, increasing binding affinity and enhancing biological effects .

Case Study 1: Anticancer Efficacy in In Vitro Models

In vitro testing of a closely related benzofuran derivative indicated significant inhibition of cell proliferation in lung adenocarcinoma cells (A549). The study reported that the compound effectively induced mitotic catastrophe through AKT pathway inhibition .

Case Study 2: Comparative Analysis with Doxorubicin

A comparative study evaluated several benzofuran derivatives against doxorubicin in terms of their cytotoxic effects on breast cancer cell lines (MCF7). The findings revealed that certain derivatives exhibited similar or superior efficacy compared to doxorubicin, suggesting potential for development as alternative therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one are compared below with related benzofuran-3-one and flavone derivatives.

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Substituents/Modifications Key Pharmacological Notes CAS No./Reference
Target Compound : this compound C₂₆H₂₂O₄ 3-Methoxy, 4-phenylmethoxy on phenyl ring Enhanced lipophilicity; potential anticancer activity (inferred from analogs) N/A
4-Phenyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one C₂₀H₁₆O₂ Unsubstituted phenyl at 4-position Limited bioavailability due to hydrophobicity 10568-28-2
Justicidin B C₂₂H₁₈O₇ Benzodioxole and dimethoxy groups Anticancer, antiviral, and anti-inflammatory properties 17951-19-8
4-Hydroxy-9-phenyl-3H-benzo[f][2]benzofuran-1-one C₁₈H₁₂O₃ Hydroxy group at 4-position Improved solubility but lower metabolic stability 116515-60-7
3a,4,9,9a-Tetrahydro-4-phenylbenzo[f][2]benzofuran-3-one C₂₀H₁₈O₂ Partially saturated bicyclic core Reduced planarity may affect DNA intercalation N/A

Key Findings:

Substituent Effects: The methoxy and phenylmethoxy groups in the target compound confer higher lipophilicity compared to hydroxy-substituted analogs like 4-hydroxy-9-phenyl-3H-benzo[f][2]benzofuran-1-one . This aligns with , which suggests that methoxy substitutions improve metabolic stability and oral bioavailability compared to polyphenolic structures . Justicidin B’s benzodioxole group enhances its anticancer activity but introduces synthetic complexity .

However, the phenylmethoxy group may increase molecular weight, affecting membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for simpler benzofuran-3-ones, such as Claisen-Schmidt condensations or InF₃-catalyzed couplings (as seen in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one
Reactant of Route 2
4-(3-methoxy-4-phenylmethoxyphenyl)-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.